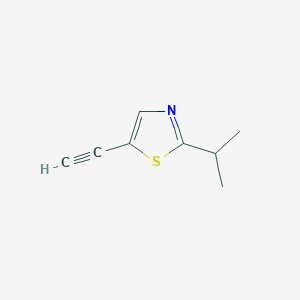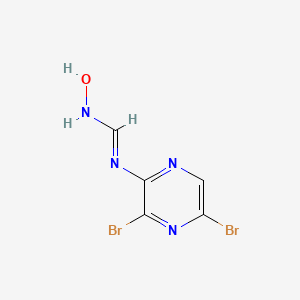
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyrazine ring and a hydroxymethanimidamide group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide typically involves the bromination of pyrazine derivatives followed by the introduction of the hydroxymethanimidamide group. One common method includes the reaction of 3,5-dibromopyrazine with hydroxylamine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: A similar pyrazine derivative with different functional groups.
3,5-Dibromopyrazine: The parent compound without the hydroxymethanimidamide group.
Uniqueness
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is unique due to the presence of the hydroxymethanimidamide group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H4Br2N4O |
|---|---|
Peso molecular |
295.92 g/mol |
Nombre IUPAC |
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C5H4Br2N4O/c6-3-1-8-5(4(7)11-3)9-2-10-12/h1-2,12H,(H,8,9,10) |
Clave InChI |
DPKXLVBNCXYLRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N=CNO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


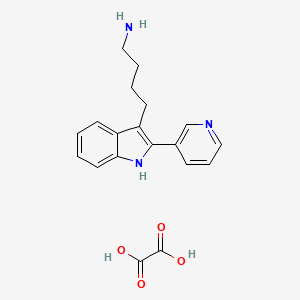
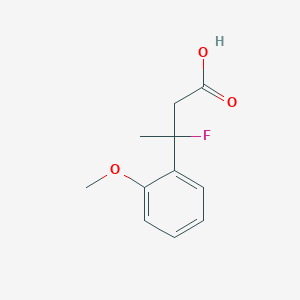

![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
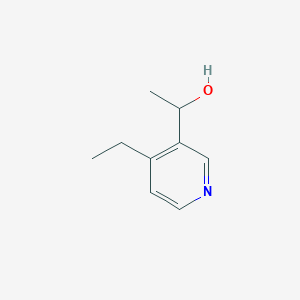

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)

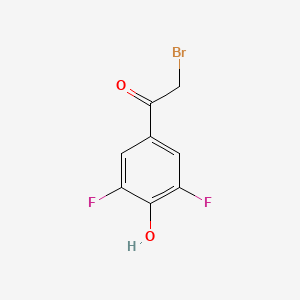
![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
